
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine: is an organic compound with the molecular formula C11H21NO2. It is a derivative of cyclohexanamine, where the amine group is substituted with a 2,2-dimethoxy-1-methylethylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine typically involves the reaction of cyclohexanamine with 2,2-dimethoxypropane under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently stabilized by the methoxy groups.
Reaction Conditions:
Reagents: Cyclohexanamine, 2,2-dimethoxypropane
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reagents and catalysts but utilizes automated systems to maintain optimal conditions.
化学反応の分析
Types of Reactions
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexanamine.
Substitution: Formation of substituted cyclohexanamine derivatives.
科学的研究の応用
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The methoxy groups provide stability and influence the compound’s reactivity and solubility.
類似化合物との比較
Similar Compounds
- N,N’-dimethyl-1,2-cyclohexanediamine
- N,N-dimethylethylenediamine
- N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine
Uniqueness
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the 2,2-dimethoxy-1-methylethylidene group enhances its stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
N-cyclohexyl-1,1-dimethoxypropan-2-imine |
InChI |
InChI=1S/C11H21NO2/c1-9(11(13-2)14-3)12-10-7-5-4-6-8-10/h10-11H,4-8H2,1-3H3 |
InChIキー |
RZMKHVCHWZWIMZ-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1CCCCC1)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



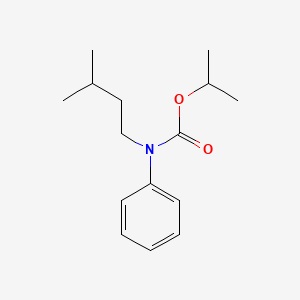

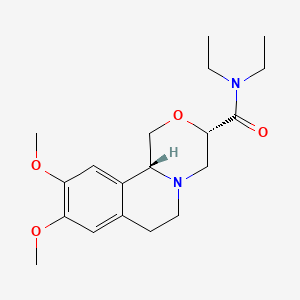
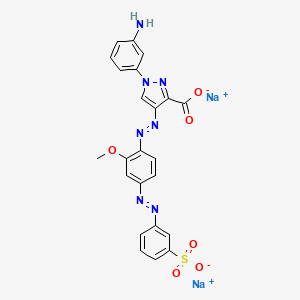

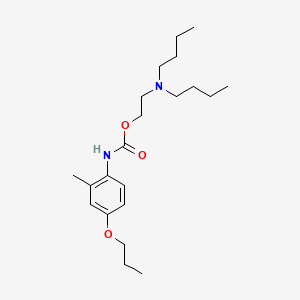

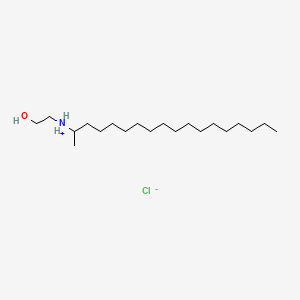

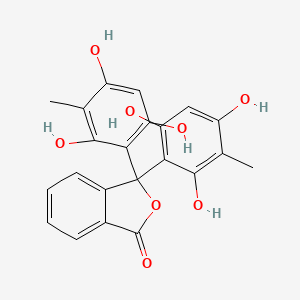

![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)

